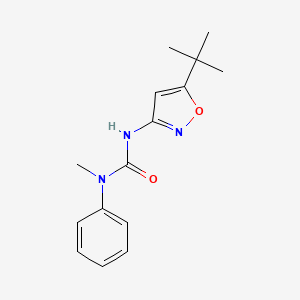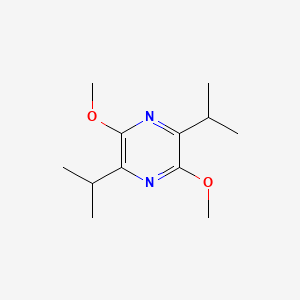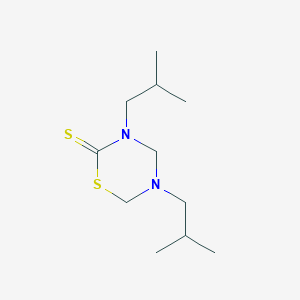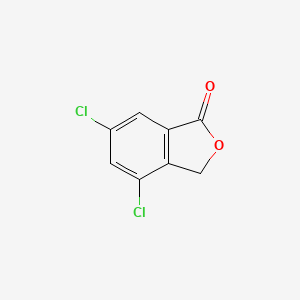
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-phenylpyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate typically involves the reaction of 2-phenylpyridine with diethyl phosphite. This reaction can be catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as phosphonate-based polymers and coatings.
Wirkmechanismus
The mechanism of action of Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The phosphonate group can form strong interactions with metal ions, which can be exploited in coordination chemistry and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (2-pyridyl)phosphonate: Lacks the phenyl group, making it less hydrophobic.
Diethyl (2-phenylpyridyl)phosphonate: Similar structure but with variations in the position of the phosphonate group.
Diethyl (2-phenylpyrimidin-1(2H)-yl)phosphonate: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate is unique due to the presence of both a phenyl group and a pyridine ring, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and materials science.
Eigenschaften
CAS-Nummer |
53334-77-3 |
|---|---|
Molekularformel |
C15H20NO3P |
Molekulargewicht |
293.30 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-2-phenyl-2H-pyridine |
InChI |
InChI=1S/C15H20NO3P/c1-3-18-20(17,19-4-2)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13,15H,3-4H2,1-2H3 |
InChI-Schlüssel |
LLHANLODZFFDBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(N1C=CC=CC1C2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)

![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)









